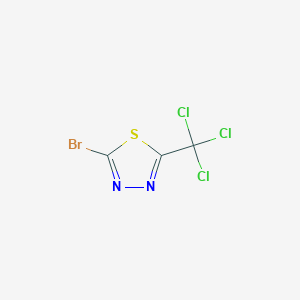![molecular formula C8H10IN3S B14564150 Imidazo[1,2-b]pyridazinium, 1-methyl-6-(methylthio)-, iodide CAS No. 61582-25-0](/img/structure/B14564150.png)
Imidazo[1,2-b]pyridazinium, 1-methyl-6-(methylthio)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-b]pyridazinium, 1-methyl-6-(methylthio)-, iodide is a heterocyclic compound with the molecular formula C8H10IN3S. This compound is part of the imidazo[1,2-b]pyridazinium family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazinium, 1-methyl-6-(methylthio)-, iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by functionalization at the methyl position . The reaction is often catalyzed by transition metals such as palladium or copper, and the conditions may include the use of solvents like N,N-dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact. Recent advancements in green chemistry have led to the development of metal-free and aqueous synthesis methods, which are more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b]pyridazinium, 1-methyl-6-(methylthio)-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium iodide. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can be further functionalized to create a wide range of compounds with diverse applications .
Scientific Research Applications
Imidazo[1,2-b]pyridazinium, 1-methyl-6-(methylthio)-, iodide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of various enzymes and receptors, including IL-17A, which is implicated in autoimmune diseases like psoriasis and rheumatoid arthritis.
Material Science: The compound’s unique structure makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used as a probe in biological assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazinium, 1-methyl-6-(methylthio)-, iodide involves its interaction with specific molecular targets. For example, as an IL-17A inhibitor, the compound binds to the IL-17 receptor, preventing the cytokine from exerting its pro-inflammatory effects . This interaction disrupts the signaling pathways involved in chronic inflammation and autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-b]pyridazinium derivatives, such as:
- Imidazo[1,2-b]pyridazine
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
Uniqueness
What sets imidazo[1,2-b]pyridazinium, 1-methyl-6-(methylthio)-, iodide apart is its unique combination of iodine and sulfur atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific functionalities .
Properties
CAS No. |
61582-25-0 |
|---|---|
Molecular Formula |
C8H10IN3S |
Molecular Weight |
307.16 g/mol |
IUPAC Name |
1-methyl-6-methylsulfanylimidazo[1,2-b]pyridazin-1-ium;iodide |
InChI |
InChI=1S/C8H10N3S.HI/c1-10-5-6-11-8(10)4-3-7(9-11)12-2;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChI Key |
PXOFESFUURVXAZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC(=NN2C=C1)SC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-Hydroxy-3-methyl-1-(naphthalen-2-yl)butyl]benzene-1,3-diol](/img/structure/B14564089.png)




![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14564107.png)





